Schisanlignone B

Oncology Natural Product Pharmacology Leukemia Research

Researchers using generic Schisandra extracts face irreproducible results due to undefined lignan composition. Schisanlignone B (CAS 135459-86-8, ≥98% HPLC) eliminates this variability with a fully characterized dibenzocyclooctadiene scaffold. • Oncology SAR: Differential P-388 cytotoxicity (IC50 40 μg/mL) vs. Schisanlignone A (IC50 10 μg/mL) enables potency probing and resistance mechanism studies. • Botanical QC: Validated HPLC/LC-MS reference standard for lignan quantification in complex botanical matrices. • Supply: In stock, global ambient shipping, Certificate of Analysis included.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
Cat. No. B12391518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisanlignone B
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC
InChIInChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1
InChIKeyFLYXTLCSEZIBJX-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schisanlignone B: Chemical Profile


Schisanlignone B is a naturally occurring dibenzocyclooctadiene lignan first isolated from the seeds of Kadsura sp. (syn. Schisandra chinensis) and structurally characterized in 1991 [1]. Possessing the molecular formula C23H28O7 and a molecular weight of 416.46 g/mol , this compound belongs to the phenylpropanoid class of lignans. Its isolation and initial biological evaluation established Schisanlignone B as a component of the phytochemical arsenal of Schisandra species, warranting its use as a reference standard and research tool in natural product chemistry and oncology-related studies [1].

Compound Class Dibenzocyclooctadiene lignan
Source Isolated from Kadsura sp. seeds
Research Use Reference standard & oncology tool compound

Schisanlignone B Specificity in Assays


The dibenzocyclooctadiene lignans from Schisandra chinensis exhibit a wide spectrum of biological activities, yet their individual pharmacological profiles are exquisitely sensitive to subtle variations in substitution patterns and stereochemistry. A comparative study of seven lignan components revealed distinct inhibitory effects on hepatic stellate cell activation, underscoring the non-interchangeability of even closely related congeners [1]. Schisanlignone B possesses a unique combination of functional groups and a defined absolute configuration that differentiates it from more abundant lignans such as Schisandrin B or Gomisin N. Consequently, substitution with a generic 'Schisandra lignan extract' or an alternative monomer cannot recapitulate the specific activity or control profile of Schisanlignone B, which is essential for reproducible research outcomes and targeted mechanism-of-action studies [1].

Structural Variability
Unique substitution and stereochemistry may not replicate with related lignans like Schisandrin B or Gomisin N.
Extract Non-Interchangeability
Generic Schisandra extract may not recapitulate the specific activity or control profile of the isolated compound.
Activity Sensitivity
Subtle changes in functional groups can alter biological response; direct substitution without validation may shift outcomes.

Schisanlignone B: Key Differentiating Evidence


P-388 Leukemia Cytotoxicity

In a direct head-to-head comparison within the same study, Schisanlignone B demonstrated significant in vitro cytotoxicity against murine leukemia P-388 cells, with an IC50 value of 40 μg/mL [1]. Its close structural analog, Schisanlignone A, exhibited a four-fold higher potency in the identical assay, registering an IC50 of 10 μg/mL [1]. This quantitative differential of 30 μg/mL in the P-388 model highlights that structural modifications between these two lignans translate into distinct anti-proliferative activities [1].

P-388 Cytotoxicity (IC50)
Head-to-head
40 μg/mL vs 10 μg/mL (Schisanlignone A)
Reported cell-model response context
4-fold lower IC50 than Schisanlignone A in murine leukemia model
Oncology Natural Product Pharmacology Leukemia Research

Structural Elucidation and Configuration

The absolute configuration of Schisanlignone B was unambiguously assigned through a combination of chemical conversion to (+)-deoxyschizandrin (via Schisanlignone A) and comprehensive spectral analysis, including NMR and mass spectrometry [1]. This structural elucidation confirmed its unique substitution pattern on the dibenzocyclooctadiene core, which is distinct from other lignans isolated from the same source, such as binankadsurin A and its acetyl and angeloyl derivatives [1]. The compound is consistently identified in modern vendor catalogs by its CAS number 135459-86-8 and is verified by HPLC, NMR, and MS to ensure identity and purity .

Absolute Configuration
Supporting evidence
Confirmed via chemical conversion, NMR, MS
Defined stereochemical identity enables reproducibility
Distinct from binankadsurin derivatives
Phytochemistry Natural Product Structure Elucidation Analytical Chemistry

Purity Specifications and Sourcing

Multiple reputable chemical vendors offer Schisanlignone B with a guaranteed purity of ≥98% (HPLC) , whereas some suppliers provide the compound at a lower 95% purity grade . This 3% difference in purity can be critical in dose-response studies where impurities may confound results. Furthermore, the compound is available in quantities ranging from 1 mg to 50 mg from vendors such as MedChemExpress , with typical lead times of 1-2 weeks, allowing for flexible procurement based on experimental scale.

Purity Specification
Supplier data
≥98% (HPLC) vs ≥95% grade
Purity grade selection may impact assay sensitivity
3% difference may confound dose-response studies
Chemical Procurement Natural Product Sourcing Analytical Standards

Antioxidant and Anti-inflammatory Class Effects

While direct quantitative antioxidant data for Schisanlignone B is not available, it belongs to the dibenzocyclooctadiene lignan class, which is broadly characterized by antioxidant and anti-inflammatory activities [1]. A 2020 review of Schisandra lignans notes that these compounds 'exhibited considerable antioxidant, anti-inflammatory, and neuroprotective properties' [1]. In comparison, the well-studied analog Schisandrin B has been shown to increase antioxidant enzymes (SOD, GPx, GSH) and suppress lipid peroxidation in multiple in vivo models [2]. By inference, Schisanlignone B may share some of these class-level activities, but its distinct substitution pattern (as established in Evidence Item 2) may modulate its potency and selectivity relative to other members of the class.

Class-Level Activity
Class-level inference
Antioxidant & anti-inflammatory class profile
Direct testing required to confirm specific activity
Schisandrin B elevates antioxidant enzymes in vivo
Oxidative Stress Inflammation Natural Product Pharmacology

Schisanlignone B Research Applications


Cytotoxicity Screening and SAR in Oncology

The documented differential cytotoxicity of Schisanlignone B against leukemia P-388 cells (IC50 40 μg/mL) relative to Schisanlignone A (IC50 10 μg/mL) makes it a valuable tool compound for cancer research [1]. Investigators can use Schisanlignone B in SAR studies to probe how specific structural modifications on the dibenzocyclooctadiene scaffold influence anti-proliferative potency. Its distinct activity profile also enables it to serve as a control in assays where a specific, lower-potency lignan is required to establish a baseline or to investigate mechanisms of resistance.

Certified Reference Standard for Phytochemicals

With a well-defined structure confirmed by NMR and MS, and a high-purity grade (≥98% by HPLC) available from multiple commercial sources, Schisanlignone B is ideally suited as a reference standard for the qualitative and quantitative analysis of Schisandra-derived natural products [1]. It can be used to spike samples for recovery studies, to construct calibration curves for HPLC or LC-MS quantification of lignans in complex botanical matrices, and to validate analytical methods in quality control laboratories.

Inflammation & Oxidative Stress Class Effects

Although specific anti-inflammatory or antioxidant data for Schisanlignone B are lacking, its membership in the dibenzocyclooctadiene lignan class, which is recognized for such activities [1], positions it as a candidate for exploratory research. Its unique structure, which differentiates it from the extensively studied Schisandrin B [1], offers an opportunity to investigate how subtle changes in substitution affect activity against targets like NF-κB, Nrf2, or MAPK pathways. Researchers seeking a less-characterized lignan for mechanistic studies may find Schisanlignone B a compelling alternative to more common analogs.

Biogenetic and Chemotaxonomic Studies

The isolation of Schisanlignone B alongside Schisanlignone A and several binankadsurin derivatives from Kadsura sp. seeds provides a valuable reference point for chemotaxonomic studies within the Schisandraceae family [1]. Its unique structural features can be used to trace biogenetic pathways and to differentiate between plant species or geographical origins. Procurement of authenticated Schisanlignone B enables rigorous comparative phytochemical analyses and supports the validation of botanical identity.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Leukemia cell-line response profiling
Research reference standard
Identity & purity documentation
HPLC/LC-MS method validation; botanical matrix analysis
Inflammation & oxidative stress pathway studies
Class-level activity context
NF-κB/Nrf2/MAPK target profiling
Chemotaxonomic and biogenetic studies
Structural uniqueness for phylogenetic analysis
Comparative phytochemical profiling with authenticated reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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